2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves the condensation of an appropriate diamine with a dicarbonyl compound, followed by further functionalization steps. One common method involves the reaction of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline core. Subsequent alkylation and amination steps are used to introduce the butyl and hexyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce the corresponding amines .
Scientific Research Applications
2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Uniqueness
2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and hexyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H29N5O |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-amino-1-butyl-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H29N5O/c1-3-5-7-10-13-23-21(27)17-18-20(26(19(17)22)14-6-4-2)25-16-12-9-8-11-15(16)24-18/h8-9,11-12H,3-7,10,13-14,22H2,1-2H3,(H,23,27) |
InChI Key |
CGZCKCPQKWQEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCC)N |
Origin of Product |
United States |
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